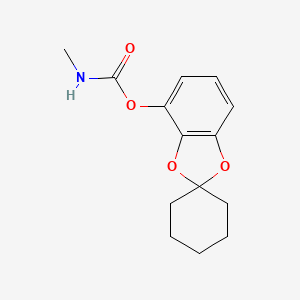
Spiro(1,3-benzodioxole-2,1'-cyclohexan)-4-ol, methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate is a complex organic compound known for its unique spiro structure, which involves a 1,3-benzodioxole ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with cyclohexanone under acidic conditions to form the spiro compound. This intermediate is then reacted with methyl isocyanate to introduce the methylcarbamate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, basic conditions, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Carbamate derivatives with different substituents.
Aplicaciones Científicas De Investigación
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
Mecanismo De Acción
The mechanism of action of Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking or blocking natural ligands. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro(1,3-benzodioxole-2,1’-cyclohexan)-5-amine
- Spiro(1,3-benzodioxole-2,1’-cyclohexane)
- Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol
Uniqueness
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate is unique due to its specific spiro structure and the presence of the methylcarbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in research and industrial processes.
Propiedades
Número CAS |
22791-18-0 |
|---|---|
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
spiro[1,3-benzodioxole-2,1'-cyclohexane]-4-yl N-methylcarbamate |
InChI |
InChI=1S/C14H17NO4/c1-15-13(16)17-10-6-5-7-11-12(10)19-14(18-11)8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H,15,16) |
Clave InChI |
IYYOBPXUABEUJR-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC=CC2=C1OC3(O2)CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


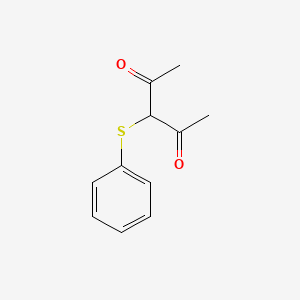
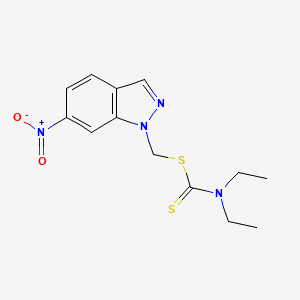


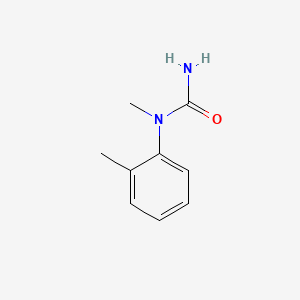
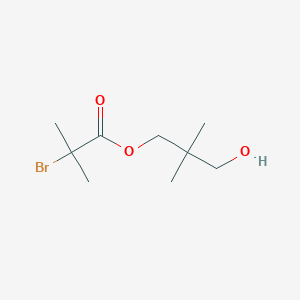
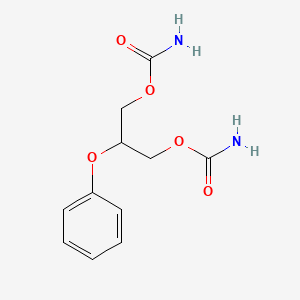
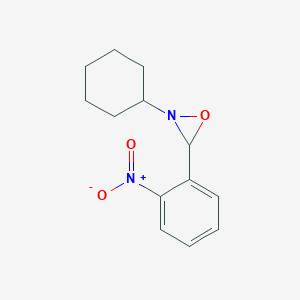
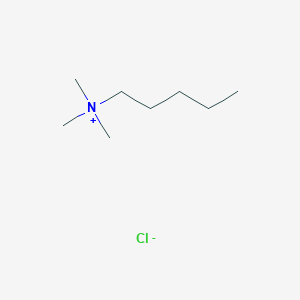
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)




